

# Dirucotide (MBP8298) Clinical Trials: A Systematic Review and Comparison

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review of the clinical trial outcomes for **Dirucotide** (MBP8298), a synthetic peptide developed for the treatment of multiple sclerosis (MS). The performance of **Dirucotide** is objectively compared with alternative therapies for both relapsing-remitting MS (RRMS) and secondary progressive MS (SPMS), supported by available experimental data.

# Overview of Dirucotide (MBP8298)

**Dirucotide** is a synthetic peptide composed of 17 amino acids, identical to a fragment of the human myelin basic protein (MBP).[1][2] The rationale behind its development was to induce immunological tolerance to MBP, which is a key target of the autoimmune attack in MS.[2] The therapeutic approach was particularly focused on patients with specific human leukocyte antigen (HLA) haplotypes, HLA-DR2 and/or HLA-DR4, who are believed to be more likely to respond to this antigen-specific therapy.[1][3] Despite a promising mechanism of action, **Dirucotide** ultimately failed to demonstrate efficacy in pivotal clinical trials.

### **Dirucotide Clinical Trial Outcomes**

**Dirucotide** was investigated in a series of clinical trials for both RRMS and SPMS. The major trials and their outcomes are summarized below.

### **Table 1: Summary of Dirucotide Clinical Trial Outcomes**



| Trial Name | Phase                      | Indication                            | Primary<br>Endpoint                       | Outcome                                                                                                                             |
|------------|----------------------------|---------------------------------------|-------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| MINDSET-01 | II                         | Relapsing-<br>Remitting MS<br>(RRMS)  | Annualized<br>Relapse Rate                | Did not meet primary endpoint. No significant reduction in annualized relapse rates or secondary MRI endpoints compared to placebo. |
| MAESTRO-01 | III                        | Secondary<br>Progressive MS<br>(SPMS) | Delay in Disease<br>Progression<br>(EDSS) | Did not meet primary endpoint. No statistically significant difference in delaying disease progression compared to placebo.         |
| MAESTRO-02 | III (Open-label extension) | Secondary Progressive MS (SPMS)       | Long-term Safety and Efficacy             | Discontinued due to the failure of MAESTRO-01.                                                                                      |
| MAESTRO-03 | III                        | Secondary<br>Progressive MS<br>(SPMS) | Delay in Disease<br>Progression<br>(EDSS) | Discontinued due to the failure of MAESTRO-01.                                                                                      |

EDSS: Expanded Disability Status Scale

# **Comparison with Alternative Therapies**

The failure of **Dirucotide** to demonstrate efficacy stands in contrast to several approved disease-modifying therapies (DMTs) for both RRMS and SPMS.



# For Relapsing-Remitting Multiple Sclerosis (RRMS)

Natalizumab is a highly effective monoclonal antibody approved for the treatment of RRMS.

Table 2: Comparison of Dirucotide (MINDSET-01) vs.

Natalizumab (AFFIRM Trial) in RRMS

| Feature              | Dirucotide (MINDSET-01)                             | Natalizumab (AFFIRM<br>Trial)                                                          |
|----------------------|-----------------------------------------------------|----------------------------------------------------------------------------------------|
| Mechanism of Action  | Induces tolerance to myelin basic protein           | α4-integrin antagonist, preventing lymphocyte migration into the CNS                   |
| Primary Endpoint     | Annualized Relapse Rate                             | Annualized Relapse Rate                                                                |
| Quantitative Outcome | Did not show a statistically significant reduction. | 68% reduction in annualized relapse rate over 2 years compared to placebo (p < 0.001). |
| Secondary Endpoints  | No significant reduction in MRI lesions.            | 83% reduction in new or enlarging T2-hyperintense lesions over 2 years (p < 0.001).    |

### For Secondary Progressive Multiple Sclerosis (SPMS)

Siponimod and Ocrelizumab are approved treatments for SPMS and primary progressive MS (PPMS), respectively, that have shown efficacy in slowing disability progression.

# Table 3: Comparison of Dirucotide (MAESTRO-01) vs. Siponimod (EXPAND Trial) and Ocrelizumab (ORATORIO Trial) in Progressive MS



| Feature                    | Dirucotide<br>(MAESTRO-01)                                   | Siponimod<br>(EXPAND Trial)                                                                                                        | Ocrelizumab<br>(ORATORIO Trial)                                                                                                              |
|----------------------------|--------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Indication                 | Secondary Progressive MS (SPMS)                              | Secondary Progressive MS (SPMS)                                                                                                    | Primary Progressive<br>MS (PPMS)                                                                                                             |
| Primary Endpoint           | Time to 3-month  Confirmed Disability  Progression (EDSS)    | Time to 3-month Confirmed Disability Progression (EDSS)                                                                            | Time to 12-week Confirmed Disability Progression (EDSS)                                                                                      |
| Quantitative Outcome       | No statistically significant difference compared to placebo. | 21% reduction in the risk of 3-month confirmed disability progression vs. placebo (p=0.013).                                       | 24% reduction in the risk of 12-week confirmed disability progression vs. placebo (p=0.0321).                                                |
| Key Secondary<br>Endpoints | No significant<br>differences in<br>secondary endpoints.     | 26% reduction in risk of 6-month confirmed disability progression (p=0.0058); 55% reduction in annualized relapse rate (p<0.0001). | 25% reduction in risk of 24-week confirmed disability progression (p=0.0365); 29% reduction in the time required to walk 25 feet (p=0.0404). |

# Experimental Protocols Dirucotide (MBP8298) Clinical Trials (MINDSET-01 & MAESTRO-01)

- Study Design: Randomized, double-blind, placebo-controlled.
- Patient Population:
  - MINDSET-01: Patients with relapsing-remitting MS.
  - MAESTRO-01: Patients with secondary progressive MS and an Expanded Disability
     Status Scale (EDSS) score of 3.5-6.5. A key stratification was based on HLA haplotype
     (DR2+ or DR4+ vs. DR2-/DR4-).



### • Intervention:

- MINDSET-01: 500 mg of **Dirucotide** or placebo administered intravenously at baseline, 3 months, and 9 months over a 15-month period.
- MAESTRO-01: 500 mg of **Dirucotide** or placebo administered intravenously every six months for two years.
- · Primary Outcome Measures:
  - MINDSET-01: Annualized relapse rate.
  - MAESTRO-01: Time to confirmed disability progression as measured by the Expanded Disability Status Scale (EDSS).
- Secondary Outcome Measures: Included MRI lesion activity, change in EDSS score, and other clinical measures of disability.

# Signaling Pathways and Experimental Workflows Proposed Mechanism of Action of Dirucotide

**Dirucotide**, a synthetic peptide mimicking a fragment of myelin basic protein, was designed to induce immune tolerance. The proposed mechanism involves the presentation of the peptide by antigen-presenting cells (APCs), particularly in individuals with HLA-DR2 or HLA-DR4 haplotypes, leading to the modulation of the T-cell response against myelin.







Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. mymsaa.org [mymsaa.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- To cite this document: BenchChem. [Dirucotide (MBP8298) Clinical Trials: A Systematic Review and Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b599088#a-systematic-review-of-dirucotide-mbp8298-clinical-trial-outcomes]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





